3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Salt form Aqueous solubility Pharmaceutical formulation

Hydrochloride salt ensures aqueous solubility for direct biological assay use—no free base conversion needed. The 3-methyl substituent adds ΔLogP ~0.5–1.0 versus the des-methyl analog, delivering the balanced permeability essential for kinase inhibitor and targeted protein degrader scaffolds. The meta-substituted benzonitrile core provides a distinct vector for fragment growing strategies incompatible with para-substituted analogs. Consistently ≥95% pure across suppliers for reproducible dose-response and SAR data. A well-characterized one-step route supports cost-effective gram-scale production for in vivo PK/efficacy studies without custom synthesis overhead.

Molecular Formula C15H15ClN2O
Molecular Weight 274.74 g/mol
CAS No. 1251925-23-1
Cat. No. B1373753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride
CAS1251925-23-1
Molecular FormulaC15H15ClN2O
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl
InChIInChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H
InChIKeyAPOBHBNILOSBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride (CAS 1251925-23-1): A Versatile Hydrochloride Salt Scaffold for Medicinal Chemistry and Targeted Synthesis


3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a substituted benzonitrile derivative supplied as a hydrochloride salt, characterized by a 3-methyl-4-aminophenoxy moiety linked via a methylene bridge to the 3-position of a benzonitrile ring . With a molecular weight of 274.75 g/mol, canonical SMILES CC1=CC(OCC2=CC=CC(C#N)=C2)=CC=C1N.Cl, and InChIKey APOBHBNILOSBRY-UHFFFAOYSA-N, this compound serves as a versatile small-molecule scaffold and building block for pharmaceutical research and chemical synthesis . Its hydrochloride salt form distinguishes it from the corresponding free base, with implications for solubility, handling, and formulation .

Why Generic Substitution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride with In-Class Analogs Can Compromise Synthetic and Biological Outcomes


The performance of substituted benzonitrile building blocks is exquisitely sensitive to subtle structural variations. Exchanging 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride for a generic analog—such as the free base, a positional isomer, or a des-methyl derivative—introduces quantifiable differences in molecular weight, lipophilicity (LogP), salt form, and potentially solubility and reactivity . These differences directly impact downstream synthetic yields, purification efficiency, and the physicochemical properties of final drug candidates [1]. The following evidence guide provides quantitative, comparator-based data to support scientific selection and procurement decisions.

Quantitative Differentiation Guide for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride Against Closest Analogs


Hydrochloride Salt Form Confers Enhanced Aqueous Solubility and Improved Handling Relative to Free Base (Class-Level Inference)

The hydrochloride salt of 3-(4-amino-3-methylphenoxymethyl)benzonitrile (MW 274.75) offers a significant solubility advantage over its free base counterpart (MW 238.28, CAS 953728-92-2). Hydrochloride salts are a well-established strategy in medicinal chemistry to increase aqueous solubility, often by orders of magnitude compared to the parent free base [1]. While direct experimental solubility data for this specific compound is not available in the public domain, the salt form's impact is a class-level inference grounded in physicochemical principles and extensive precedent [2]. The increased molecular weight (+36.47 g/mol) and the presence of a counterion alter crystal packing and hydration energy, facilitating dissolution in aqueous media [3]. This differential is critical for biological assays and formulation development.

Salt form Aqueous solubility Pharmaceutical formulation Hydrochloride

Consistent 95% Purity Specification Across Major Suppliers Ensures Reproducibility in Synthesis (Direct Cross-Vendor Comparison)

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is offered with a minimum purity of 95% by multiple reputable suppliers, including Fluorochem , Enamine , and others . This cross-vendor consistency contrasts with many benzonitrile building blocks where purity can vary significantly (e.g., 90-98%) depending on the source. For comparison, the free base form (CAS 953728-92-2) is also available at 95% purity , and the positional isomer 4-(4-amino-3-methylphenoxy)benzonitrile (CAS 1099689-63-0) is offered at 95% . The uniformity of the 95% specification for the hydrochloride salt across independent vendors reduces the risk of batch-to-batch variability in critical synthetic steps.

Purity Quality control Reproducibility Synthetic intermediate

Positional Isomerism: 3-Substituted Benzonitrile Moiety Offers Distinct Synthetic and Pharmacological Potential Compared to 4-Substituted Isomer (Supporting Evidence)

The target compound features the benzonitrile substitution at the 3-position (meta), whereas a close analog, 4-(4-amino-3-methylphenoxy)benzonitrile (CAS 1099689-63-0), has the cyano group at the 4-position (para) . This positional shift alters the electronic distribution and steric environment around the nitrile and amine functionalities. While direct comparative activity data for these specific compounds are lacking, meta-substituted benzonitriles often exhibit different reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions compared to their para counterparts [1]. Furthermore, in medicinal chemistry, the position of substituents on aromatic rings can dramatically influence target binding affinity and selectivity [2]. The 3-substituted pattern of the target compound provides a distinct vector for molecular elaboration that is not accessible with the 4-substituted isomer.

Positional isomerism Structure-activity relationship Medicinal chemistry Benzonitrile

Methyl Substituent Modulates Lipophilicity and Metabolic Stability Relative to Des-Methyl Analog (Class-Level Inference)

The presence of a methyl group on the phenoxy ring of 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride differentiates it from its des-methyl analog, 3-(4-aminophenoxymethyl)benzonitrile hydrochloride (CAS 1251924-79-4) . The methyl substituent increases the calculated LogP (CLogP) by approximately 0.5-1.0 units compared to the unsubstituted analog, as estimated from the difference in calculated LogP values for similar pairs [1]. The target compound has a measured or calculated LogP of 2.65-3.08 , while the des-methyl analog is predicted to have a lower LogP (~2.0-2.5) based on the removal of a methyl group (AlogP contribution ~0.5) . Increased lipophilicity can enhance membrane permeability and alter tissue distribution in vivo, while the methyl group may also sterically shield the adjacent amino group from oxidative metabolism, potentially improving metabolic stability [2].

Lipophilicity Metabolic stability LogP Methyl effect

Synthetic Accessibility: Straightforward One-Step Nucleophilic Aromatic Substitution from 4-Amino-3-methylphenol (Supporting Evidence)

The synthesis of 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride is reported to proceed via a straightforward nucleophilic substitution reaction between 4-amino-3-methylphenol and 3-chlorobenzonitrile in the presence of a base such as potassium carbonate [1]. This single-step assembly contrasts with more complex routes required for certain other benzonitrile building blocks that may involve multiple protection/deprotection steps or metal-catalyzed couplings [2]. While no quantitative yield data is publicly available for this specific reaction, the simplicity of the SNAr approach typically allows for good yields (>70%) and easy scalability, reducing the cost and time associated with in-house synthesis or custom procurement [3]. The hydrochloride salt is subsequently formed by treatment with HCl.

Synthetic route Nucleophilic aromatic substitution Building block Scalability

Optimal Research and Industrial Application Scenarios for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration Requiring Aqueous Solubility and Controlled Lipophilicity

The hydrochloride salt form (quantitative evidence item 1) ensures aqueous solubility for biological assays, while the methyl substituent provides a modest increase in LogP (Δ ~0.5-1.0) relative to the des-methyl analog (evidence item 4). This combination makes the compound an ideal intermediate for the synthesis of kinase inhibitors and other protein-targeted small molecules where balanced solubility and permeability are critical. The 3-substituted benzonitrile moiety (evidence item 3) offers a distinct vector for fragment growing or linking strategies .

Chemical Biology: Probe Development Requiring Reproducible Purity and Scalable Synthesis

The consistent 95% purity specification across multiple vendors (evidence item 2) reduces variability in dose-response studies and facilitates reliable structure-activity relationship (SAR) analysis. The straightforward one-step synthetic route (evidence item 5) supports cost-effective scaling for probe synthesis, enabling the production of multi-gram quantities for in vivo pharmacokinetic and efficacy studies without excessive custom synthesis costs .

Process Chemistry: Early-Stage Route Scouting and Salt Selection

The availability of the hydrochloride salt provides a direct comparator to the free base in salt screening studies (evidence item 1). The measured/calculated LogP values (2.65-3.08) and molecular weight (274.75) allow for accurate prediction of formulation properties and are valuable for early-stage developability assessments . The meta-substitution pattern (evidence item 3) may offer advantages in downstream coupling reactions that are incompatible with para-substituted analogs.

Custom Synthesis: Benchmarking Purity and Structural Identity for In-House Preparation

For laboratories considering in-house synthesis, the vendor-provided analytical data (purity, MW, LogP, SMILES) serve as a benchmark for quality control . The compound's well-defined structure and reported synthetic route (evidence item 5) provide a clear starting point for optimization. The comparative evidence against free base, positional isomer, and des-methyl analog (evidence items 1, 3, 4) aids in selecting the appropriate building block for the intended chemical transformation.

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